molecular formula C21H16FN3O B11593764 2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine

2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine

Cat. No.: B11593764
M. Wt: 345.4 g/mol
InChI Key: JGLSGBQGDPXGMM-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 2-fluoroaniline and 4-methoxyaniline.

    Step 1: Formation of the quinazoline core by cyclization of 2-fluoroaniline with a suitable reagent like formamide.

    Step 2: Substitution reaction where the quinazoline core reacts with 4-methoxyaniline under specific conditions (e.g., heating, use of catalysts).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

  • Use of continuous flow reactors.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can modify the quinazoline ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)quinazolin-4-amine
  • N-(4-methoxyphenyl)quinazolin-4-amine
  • Other quinazoline derivatives

Uniqueness

2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may impart distinct biological activities and chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C21H16FN3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H16FN3O/c1-26-15-12-10-14(11-13-15)23-21-17-7-3-5-9-19(17)24-20(25-21)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,24,25)

InChI Key

JGLSGBQGDPXGMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

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